molecular formula C10H9BrN4O2 B049294 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 666816-98-4

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B049294
CAS-Nummer: 666816-98-4
Molekulargewicht: 297.11 g/mol
InChI-Schlüssel: HFZOBQSHTNNKFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4, MW: 297.11 g/mol) is a brominated purine derivative characterized by a but-2-yn-1-yl substituent at the N7 position and a methyl group at N3 (Figure 1). It serves as a critical intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The compound is synthesized via bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione using bromine in acetic acid with sodium acetate, followed by alkylation with but-2-yn-1-yl groups . Its industrial applications necessitate storage in dry, sealed conditions at 2–8°C .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alisol B-Acetat kann aus dem chloroformlöslichen Extrakt von Alisma orientale isoliert werden, indem die Zentrifugal-Partitionschromatographie mit evaporativer Lichtstreuungserkennung verwendet wird . Der Prozess beinhaltet ein Zwei-Phasen-Lösungsmittelsystem, das aus n-Hexan, Ethylacetat, Methanol und Wasser in bestimmten Verhältnissen besteht . Die Strukturen der isolierten Verbindungen werden mittels Techniken wie ESI-MS, 1H-NMR und 13C-NMR-Spektroskopie aufgeklärt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alisol B-Acetat beinhaltet die Optimierung der Extraktionsbedingungen unter Verwendung der Response Surface Methodology. Methanol wird als optimales Lösungsmittel ausgewählt, und die Extraktionsparameter umfassen Zeit, Konzentration und Probengewicht . Die Hochleistungsflüssigkeitschromatographie gekoppelt mit einem Photodioden-Array-Detektor wird verwendet, um die Konzentrationen von Alisol B und Alisol B-Acetat im Extrakt zu bestimmen .

3. Analyse der chemischen Reaktionen

Arten von Reaktionen: Alisol B-Acetat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wurde berichtet, dass es die Degranulation von Mastzellen, die durch Immunglobulin E/Antigen stimuliert werden, hemmt, die Synthese von Leukotrien C4 verringert und die Produktion von Interleukin-6 und Cyclooxygenase-2 reduziert .

Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei Reaktionen mit Alisol B-Acetat verwendet werden, gehören Immunglobulin E, Antigene und verschiedene Enzyme wie Phospholipase Cγ und Serin-Threonin-Proteinkinase . Die Bedingungen für diese Reaktionen beinhalten oft spezifische Konzentrationen und Inkubationszeiten, um die gewünschten Effekte zu erzielen .

Wichtige gebildete Produkte: Zu den wichtigen Produkten, die aus den Reaktionen von Alisol B-Acetat entstehen, gehört sein hydrolytischer Metabolit, Alisol B, der ähnliche pharmakologische Aktivitäten zeigt .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of purines, including 8-bromo compounds, exhibit significant cytostatic properties against various cancer cell lines. For instance, research indicated that this compound targets molecular processes regulated by GPLD1, affecting cell growth in non-small cell lung cancer (NSCLC) models such as A549 cells .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the development of more complex pharmaceutical agents. Its unique structure allows for further modifications that can lead to new therapeutic agents targeting various diseases .

Biochemical Investigations

The compound's ability to influence cellular signaling pathways makes it an important tool in biochemical research. It has been used to study the effects of purine analogs on cellular processes and their potential as anti-inflammatory agents .

Case Studies

StudyFocusFindings
Research on Anticancer Properties Evaluated the impact of purine derivatives on cancer cell viabilityShowed that 8-bromo derivatives inhibit growth in A549 lung cancer cells
Synthesis of Novel Therapeutics Investigated the use of 8-bromo compounds as intermediates for drug developmentHighlighted the versatility of this compound in synthesizing new drugs
Mechanistic Studies Analyzed how purine derivatives affect cellular signalingFound that these compounds can modulate pathways involved in inflammation and cell proliferation

Safety Information

Handling 8-bromo compounds requires caution due to potential hazards:

  • Hazard Class: Aquatic Chronic 3
  • Signal Word: Warning
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s unique but-2-yn-1-yl group distinguishes it from analogs with benzyl, cyclopropyl, or hydroxypropyl substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at N7 Molecular Formula MW (g/mol) Key Features
Target Compound But-2-yn-1-yl C₁₀H₉BrN₄O₂ 297.11 Linear alkyne; potential for click chemistry
8-Bromo-7-(3-chlorobenzyl)-3-methyl derivative 3-Chlorobenzyl C₁₃H₁₀BrClN₄O₂ 369.60 Aromatic substituent; increased lipophilicity
7-Benzyl-8-bromo-1,3-dimethyl derivative Benzyl C₁₄H₁₃BrN₄O₂ 349.19 Aromatic protons in NMR (δ 7.23–7.36); MP 164°C
CP-8 (Cyclopropyl-propargyl derivative) Propargyl + cyclopropyl C₁₂H₁₁BrN₄O₂ 323.15 Strain from cyclopropyl ring; higher reactivity in alkylation
8-Bromo-7-(3-chloro-2-hydroxypropyl) derivative 3-Chloro-2-hydroxypropyl C₁₀H₁₂BrClN₄O₃ 351.59 Hydroxyl and chloro groups; potential for hydrogen bonding

Key Observations :

  • But-2-yn-1-yl vs. Benzyl Groups : The linear alkyne in the target compound offers rigidity and reactivity (e.g., Huisgen cycloaddition), whereas benzyl groups (e.g., in and ) enhance aromatic interactions but reduce solubility in polar solvents .
  • Cyclopropyl vs.

Table 2: Reaction Conditions and Yields

Compound Key Reagents/Conditions Yield
Target Compound Br₂, AcOH, NaOAc; but-2-yn-1-yl bromide 76–83%
CP-8 Propargyl bromide, K₂CO₃, DMF, 75°C High
7-Benzyl derivative Benzyl bromide, THF, RT 96%

Biologische Aktivität

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural modifications that may enhance its interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H9_{9}BrN4_{4}O2_{2}
Molecular Weight297.11 g/mol
Melting Point285 °C
Density1.71 g/cm³
SolubilitySlightly soluble in DMSO and Methanol
pKa8.91 ± 0.70 (Predicted)
LogP1.25 at 20 °C

Synthesis

The synthesis of this compound typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate under controlled conditions. The yield can reach up to 98%, indicating a highly efficient synthetic route .

Research indicates that compounds similar to this compound may exhibit dual-target activity, potentially interacting with adenosine receptors and monoamine oxidases . This dual-target mechanism is significant as it suggests that the compound could have applications in treating conditions like neurodegenerative diseases and mood disorders.

Case Studies and Research Findings

  • Adenosine Receptor Modulation :
    • Studies have shown that modifications at the 8-position of purines can enhance binding affinity to adenosine receptors. The bromo substituent and butynyl chain may contribute to increased receptor interaction .
  • Monoamine Oxidase Inhibition :
    • A study highlighted that derivatives of purine can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to elevated levels of serotonin and dopamine, potentially improving mood and cognitive function .
  • Antioxidant Activity :
    • Some derivatives have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties .

Safety and Toxicology

Preliminary toxicological assessments are essential for understanding the safety profile of new compounds. Current data on this compound suggest it has a manageable safety profile; however, further studies are necessary to confirm these findings across different biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : A common approach involves bromination of the parent purine scaffold. For example, bromination of 3-methylxanthine derivatives using bromine (Br₂) in acetic acid with sodium acetate as a base at 65°C yields the 8-bromo intermediate. Subsequent alkylation with but-2-yn-1-yl groups is achieved via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Key Techniques : Reaction monitoring via TLC, purification by recrystallization (e.g., ethanol/methanol mixtures), and characterization by NMR/IR .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituents (e.g., methyl groups at δ ~3.3 ppm, alkyne protons absent due to symmetry).
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and absence of NH stretches (indicative of N-alkylation) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297.11 for C₁₀H₉BrN₄O₂) validate the molecular formula .
    • Experimental Design : Use deuterated solvents (DMSO-d₆ or CDCl₃) for NMR, and compare spectra with literature data for analogous purine derivatives .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Limited solubility in water due to hydrophobic substituents (methyl, alkyne); soluble in DMSO, DMF, or dichloromethane. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .
  • Stability : Store at −20°C under inert atmosphere. Degradation via hydrolysis of the bromo group or alkyne oxidation may occur; monitor by HPLC .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the purine core?

  • Methodological Answer : Regioselective bromination at the 8-position is achieved using N-bromosuccinimide (NBS) or Br₂ in acetic acid. The reaction favors the 8-position due to electron density distribution in the purine ring. Computational modeling (e.g., DFT) can predict reactive sites, while optimizing temperature (65–80°C) minimizes side products .
  • Data Contradiction Analysis : Conflicting reports on bromination efficiency may arise from solvent choice (e.g., THF vs. acetic acid) or excess bromine; systematic screening of equivalents (1.2–2.0 eq) is critical .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the but-2-yn-1-yl group with other alkyl/aryl substituents to assess steric/electronic effects.
  • Biological Assays : Test analogs against target receptors (e.g., 5-HT₆/D₂) using radioligand binding assays.
  • Key Finding : The alkyne group enhances membrane permeability, while the bromo substituent modulates receptor affinity .
    • Experimental Design : Use standardized informer libraries (e.g., Merck’s Aryl Halide Library) to compare reactivity and biological activity across analogs .

Q. How are synthetic impurities profiled and controlled?

  • Methodological Answer :

  • Impurity Identification : HPLC-MS detects by-products (e.g., dehalogenated or over-alkylated derivatives).
  • Process Optimization : Reduce impurities via controlled reaction times (e.g., 2–4 hours for alkylation) and purification by column chromatography (silica gel, PE:EA gradients) .
    • Case Study : In the synthesis of linagliptin analogs, residual ethyl groups from incomplete alkylation were minimized using excess iodoethane and K₂CO₃ .

Q. What advanced analytical methods validate compound purity for in vivo studies?

  • Methodological Answer :

  • HPLC-PDA : Quantify purity (>95%) using C18 columns and UV detection at 254 nm.
  • Elemental Analysis : Confirm C/H/N/Br ratios within 0.3% of theoretical values.
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .
    • Troubleshooting : Discrepancies in elemental analysis may indicate hydrate formation; dry samples under vacuum (40°C, 24 hours) .

Eigenschaften

IUPAC Name

8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOBQSHTNNKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610667
Record name 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666816-98-4
Record name 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666816-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666816984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By utilizing the well known method, 8-bromo-3-methyl-xanthine (5 g, 20.4 mmol) was dissolved in N,N-dimethylformamide (30 ml). N,N-diisopropylethylamine (2.633 g, 20.4 mmol) and 1-bromo-2-butyne (2.714 g, 20.4 mmol) were added to obtain a reaction mixture. The reaction mixture was reacted overnight at room temperature and TLC was used to monitor the reaction progress. After the reaction was completed, the obtained reaction mixture was poured into water, suction filtered, and the obtained solid was washed with water for three times, dried to give 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine 1a (5.15 g, light yellow solid), yield: 85%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.633 g
Type
reactant
Reaction Step Two
Quantity
2.714 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 40.00 g of 3-methyl-8-bromoxanthine, 36 ml of diisopropylethylamine and 23.00 g of 1-bromo-2-butyne in 500 ml of N,N-dimethylformamide is stirred at room temperature for three hours. 1 ml of 1-bromo-2-butyne is then added again and the mixture is stirred at room temperature for a further hour until the reaction is complete. For work-up, the reaction mixture is diluted with 400 ml of water. The resulting precipitate is filtered off with suction, washed with water, cold methanol and diethyl ether and dried.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Methyl-8-bromo-xanthine (30 gm) and N,N-dimethylformamide (170 mL) were charged into a 1000 mL round bottomed flask equipped with a mechanical stirrer. Diisopropylethylamine (DIPEA, 15.9 gm) and 1-bromo-2-butyne (16.2 gm) were added at 30° C. The reaction mixture was heated to 85° C. and maintained the temperature for 4 hours. The reaction mixture was cooled to 30° C. and pre cooled water (300 mL) was added. The solid formed was collected by filtration and washed with pre cooled water (150 mL) and diethyl ether (30 mL). The solid was dried in oven under vacuum at 50° C. to get 30.9 gm of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
Reactant of Route 3
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
Reactant of Route 4
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.